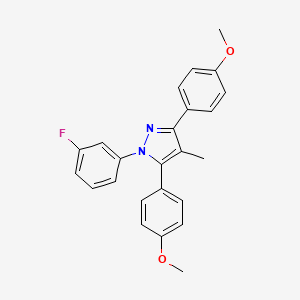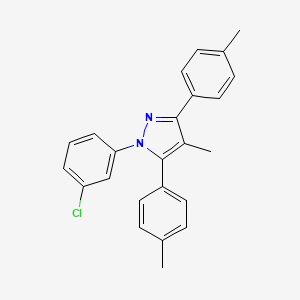
N,N-dibenzyl-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~,N~4~-DIBENZYL-1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE: is a chemical compound known for its unique structure and potential applications in various fields This compound features a pyrazole ring substituted with a difluoromethyl group, a methyl group, and a sulfonamide group, along with two benzyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N~4~,N~4~-DIBENZYL-1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazole ring.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethylating agents.
Sulfonamide Formation: The sulfonamide group is typically introduced by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base.
Benzylation: The final step involves the benzylation of the nitrogen atoms using benzyl halides under basic conditions.
Industrial Production Methods
In an industrial setting, the production of N~4~,N~4~-DIBENZYL-1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N~4~,N~4~-DIBENZYL-1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups within the molecule.
Substitution: The benzyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides, aryl halides, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzyl moieties.
Scientific Research Applications
N~4~,N~4~-DIBENZYL-1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly if it exhibits biological activity against specific targets.
Industry: It may find applications in the development of new materials, agrochemicals, or other industrial products.
Mechanism of Action
The mechanism of action of N~4~,N~4~-DIBENZYL-1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.
Protein Binding: The compound may bind to proteins, affecting their function and stability.
Comparison with Similar Compounds
N~4~,N~4~-DIBENZYL-1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE: can be compared with other similar compounds to highlight its uniqueness:
N~4~,N~4~-DIBENZYL-1H-PYRAZOLE-4-SULFONAMIDE: Lacks the difluoromethyl and methyl groups, which may affect its chemical properties and biological activity.
N~4~,N~4~-DIBENZYL-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE: Lacks the difluoromethyl group, potentially altering its reactivity and interactions with biological targets.
N~4~,N~4~-DIBENZYL-1-(DIFLUOROMETHYL)-1H-PYRAZOLE-4-SULFONAMIDE: Lacks the methyl group, which may influence its overall stability and reactivity.
N~4~,N~4~-DIBENZYL-1-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE .
Properties
Molecular Formula |
C19H19F2N3O2S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N,N-dibenzyl-1-(difluoromethyl)-5-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C19H19F2N3O2S/c1-15-18(12-22-24(15)19(20)21)27(25,26)23(13-16-8-4-2-5-9-16)14-17-10-6-3-7-11-17/h2-12,19H,13-14H2,1H3 |
InChI Key |
ANJVYJPRTFNGIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(F)F)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(4-fluorophenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10920087.png)
![N-benzyl-3-{[(tetrahydrofuran-2-ylmethyl)carbamothioyl]amino}benzamide](/img/structure/B10920098.png)
![4-bromo-3,5-bis(4-methylphenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10920101.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B10920107.png)
![N-(3-chloro-4-methoxyphenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10920115.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10920123.png)
![2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B10920127.png)
![1,6-dimethyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10920131.png)
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-1H-pyrazole](/img/structure/B10920145.png)

![2-{[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}pyridine](/img/structure/B10920151.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10920166.png)
